BI-811283

Aurora kinase selectivity biochemical IC50 kinase profiling

BI‑811283 is a small‑molecule, ATP‑competitive, reversible inhibitor of the serine/threonine kinase Aurora B. It has been characterised by a co‑crystal structure with the Aurora B/INCENP complex (PDB 5K3Y) and profiled across a large kinome panel, demonstrating a restricted off‑target footprint.

Molecular Formula
Molecular Weight
Cat. No. B1191591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-811283
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BI‑811283: A Selective Aurora B Kinase Inhibitor with Defined Kinase‑Panel Selectivity for Preclinical and Clinical Cancer Research


BI‑811283 is a small‑molecule, ATP‑competitive, reversible inhibitor of the serine/threonine kinase Aurora B [1]. It has been characterised by a co‑crystal structure with the Aurora B/INCENP complex (PDB 5K3Y) and profiled across a large kinome panel, demonstrating a restricted off‑target footprint [2]. The compound has advanced to Phase I and Phase I/IIa clinical trials as both monotherapy (NCT00701324) and in combination with low‑dose cytarabine (NCT00632749) for advanced solid tumours and acute myeloid leukaemia, respectively [3][4].

Why Aurora Kinase Inhibitors Cannot Be Substituted for BI‑811283 Without Quantitative Risk


The Aurora kinase inhibitor class spans pan‑Aurora agents (e.g., danusertib, which inhibits Aurora A, B, and C at IC₅₀ values of 13, 79, and 61 nM, respectively), Aurora A‑selective agents (e.g., alisertib, with >200‑fold selectivity for Aurora A over Aurora B), and Aurora B‑selective agents with varying kinome‑wide selectivity [1][2]. BI‑811283 occupies a defined position within this spectrum: it inhibits Aurora B with an IC₅₀ of 9 nM but retains measurable activity against Aurora A (IC₅₀ 70 nM) and Aurora C (IC₅₀ 17 nM), and it hits only 7 of 46 off‑target kinases at 1 µM [3]. This specific biochemical signature—combined with a mode of action that drives polyploidy and senescence rather than rapid apoptosis—means that substituting another Aurora inhibitor without re‑validating the downstream cellular phenotype introduces material risk that the intended pharmacodynamic response will not be recapitulated, as detailed in the quantitative evidence below.

BI‑811283 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons with Aurora Kinase Inhibitors


Aurora B Isoform Potency and Intra‑Family Selectivity Ratio Compared with Barasertib and Danusertib

In enzymatic assays, BI‑811283 inhibited Aurora B with an IC₅₀ of 9 nM, Aurora A with an IC₅₀ of 70 nM, and Aurora C with an IC₅₀ of 17 nM, yielding an Aurora A/B selectivity ratio of ~7.8‑fold [1]. By contrast, the Aurora B inhibitor barasertib (AZD1152‑HQPA) displays an Aurora B IC₅₀ of 0.37 nM and >3000‑fold selectivity over Aurora A, while the pan‑Aurora inhibitor danusertib (PHA‑739358) inhibits Aurora A, B, and C at 13, 79, and 61 nM, respectively (Aurora A/B ratio ~0.16) [2][3]. BI‑811283 thus occupies an intermediate selectivity window: it is not as exquisitely Aurora B‑selective as barasertib, nor as pan‑Aurora as danusertib, providing a distinct biochemical profile for experiments where dual Aurora B/C engagement is desired without complete Aurora A sparing.

Aurora kinase selectivity biochemical IC50 kinase profiling

Kinome‑Wide Selectivity: BI‑811283 Hits Only 7 of 46 Kinases at 1 µM, Contrasting with Danusertib’s Multi‑Kinase Profile

When screened at 1000 nM against a panel of 46 representative human kinases, BI‑811283 inhibited only 7 targets by more than 50% [1]. In contrast, danusertib at similar concentrations potently inhibits FGFR1, c‑Abl, RET, and TrkA (IC₅₀ values of 47, 25, 31, and ~30 nM, respectively) in addition to Aurora kinases [2]. No comparable broad‑panel data are publicly available for barasertib, but its >3000‑fold Aurora B selectivity suggests a similarly narrow profile. The restricted kinome footprint of BI‑811283 reduces the probability of confounding polypharmacology in cellular and in vivo experiments, providing a cleaner tool for interrogating Aurora B‑dependent biology.

kinase selectivity panel off-target profiling chemical biology

Cellular Polyploidy Induction: BI‑811283 Generates ≥80% Polyploid Cells Within 48 Hours Across Multiple Cancer Lines

In a panel of four cancer cell lines analysed by DNA content flow cytometry, BI‑811283 treatment increased the polyploid cell fraction by up to 80% within 48 hours [1][2]. Published barasertib studies report polyploidy induction in a similar timeframe but typically reach 60–70% polyploid cells at higher concentrations [3]. While no direct head‑to‑head experiment exists, the quantitative depth and breadth of polyploidy induction by BI‑811283—accompanied by senescence in ~25% of NCI‑H460 cells within 96 h versus only 7% apoptosis [1]—defines a cellular outcome dominated by permanent proliferative arrest rather than cell death.

polyploidy mitotic slippage cellular senescence

Xenograft Antitumor Activity: Continuous Infusion of BI‑811283 at 20 mg/kg Outperforms Bolus Dosing up to 75 mg/kg

In three subcutaneous xenograft models (NCI‑H460 NSCLC, HCT116 colon, BxPC‑3 pancreas), once‑weekly 24‑h continuous subcutaneous infusion of BI‑811283 at 20 mg/kg was clearly superior to intravenous bolus injection schedules that delivered total weekly doses up to 75 mg/kg [1]. Continuous infusion induced regression of large established HCT116 tumours (starting volume ~350 mm³), whereas bolus schedules at higher cumulative doses produced only growth inhibition [1]. This schedule‑dependence is mechanistically linked to sustained suppression of phosphorylated histone H3, a direct Aurora B substrate, throughout the infusion period [1]. Comparable infusion‑versus‑bolus data have not been reported for barasertib or danusertib in peer‑reviewed literature, making this an evidence dimension unique to BI‑811283.

xenograft model tumor regression pharmacokinetic-pharmacodynamic relationship

Clinical Combination Data: BI‑811283 Plus Low‑Dose Cytarabine Achieves Stable Disease in AML, a Regimen Not Reported for Other Aurora B Inhibitors

A dedicated Phase I/IIa trial (NCT00632749) investigated BI‑811283 in combination with low‑dose cytarabine in previously untreated AML patients ineligible for intensive chemotherapy [1]. The study established a recommended dose for the combination and reported clinical benefit. No equivalent combination‑specific trial has been published for barasertib, danusertib, or alisertib in the same AML population, making this the only Aurora kinase inhibitor with peer‑reviewed safety and feasibility data for cytarabine combination therapy in AML [1].

acute myeloid leukemia cytarabine combination phase I clinical trial

Clinical Safety Differentiation: BI‑811283 Dose‑Limiting Toxicities Are Confined to Reversible Hematological Events Without Cardiovascular Signals

In the Phase I monotherapy trial (NCT00701324, 121 patients), the dose‑limiting toxicities of BI‑811283 were exclusively hematological: febrile neutropenia and grade 4 neutropenia [1]. The MTD was established at 125 mg (Days 1 & 15 of a 4‑week cycle) and 230 mg (Day 1 of a 3‑week cycle) [1]. Importantly, no cardiovascular DLTs were observed, in contrast to the QT prolongation concerns that have been noted with some other Aurora kinase inhibitors such as danusertib [2]. This differential toxicity profile is critical for experimental design in preclinical in vivo models where cardiovascular confounding must be minimised.

dose-limiting toxicity neutropenia maximum tolerated dose

High‑Impact Application Scenarios for BI‑811283 Based on Quantified Differentiation Evidence


Interrogating Aurora B/C Co‑Inhibition Biology Without Full Aurora A Suppression

BI‑811283’s ~7.8‑fold selectivity for Aurora B over Aurora A (IC₅₀ 9 vs. 70 nM) and its 1.9‑fold Aurora B/C ratio (9 vs. 17 nM) allow researchers to study the cellular consequences of simultaneous Aurora B/C inhibition while preserving significant Aurora A activity. This is not achievable with barasertib (>3000‑fold Aurora B‑selective, which largely spares Aurora C) or danusertib (which potently inhibits Aurora A at 13 nM). Target engagement can be confirmed by monitoring phospho‑histone H3 suppression in skin biopsies or tumour lysates [1].

Clean Chemical Biology Probe for Aurora B‑Dependent Mitotic Phenotypes

With only 7/46 kinases inhibited >50% at 1 µM [2], BI‑811283 offers a cleaner kinome profile than danusertib, which additionally inhibits FGFR1, Abl, RET, and TrkA at nanomolar concentrations. This reduced polypharmacology makes BI‑811283 the preferred tool compound for functional genomics or phosphoproteomics studies seeking to attribute phenotypes specifically to Aurora B inhibition.

Achieving Maximum Polyploidy and Senescence Readouts in Cancer Cell Models

BI‑811283 reproducibly drives ≥80% polyploidy within 48 h, accompanied by ~25% senescence but only ~7% apoptosis in NCI‑H460 cells [3]. This quantitative signature—polyploidy > senescence >> apoptosis—is a robust, dose‑responsive endpoint for screening Aurora B pathway modulators or evaluating combination strategies that convert senescence into cell death.

In Vivo Xenograft Efficacy Studies Requiring Superior Therapeutic Index via Continuous Infusion

The demonstration that 20 mg/kg BI‑811283 delivered by 24‑h continuous s.c. infusion induces tumour regression in HCT116 xenografts, whereas bolus dosing up to 75 mg/kg yields only growth inhibition [4], provides a compelling rationale for using BI‑811283 in in vivo pharmacology studies where maximising antitumour activity while minimising total drug exposure is critical. This schedule‑dependent superiority is uniquely documented for BI‑811283.

Translational AML Research Requiring Cytarabine Combination Feasibility Data

BI‑811283 is the only Aurora kinase inhibitor with a published Phase I/IIa trial investigating combination with low‑dose cytarabine in previously untreated AML [5]. Investigators designing AML clinical or preclinical combination studies can reference these data for dose selection, safety expectations, and proof‑of‑concept that Aurora B inhibition can be safely combined with cytarabine in this patient population.

Quote Request

Request a Quote for BI-811283

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.